molecular formula C11H12N2O2S B2424469 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one CAS No. 155621-63-9

2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B2424469
CAS No.: 155621-63-9
M. Wt: 236.29
InChI Key: DYULVWDIPYTGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway .

Chemical Reactions Analysis

Types of Reactions

2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one
  • 2-Imino-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one
  • 2-Imino-5-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one

Uniqueness

2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .

Properties

CAS No.

155621-63-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29

IUPAC Name

2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one

InChI

InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)

InChI Key

DYULVWDIPYTGTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.